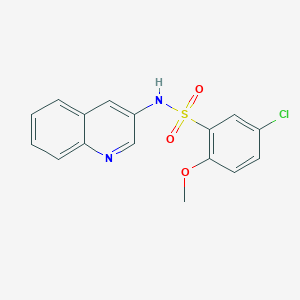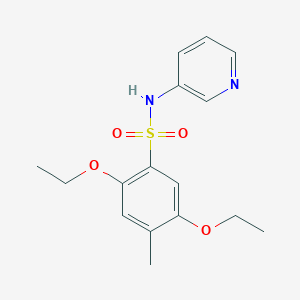
5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide, also known as AQ-13, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs, which are known for their antibacterial, antifungal, and antiviral properties. AQ-13 has been shown to exhibit potent anticancer activity against a range of cancer cell lines, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide prevents cancer cells from dividing and proliferating, leading to their eventual death. This mechanism of action is similar to that of other topoisomerase inhibitors, such as etoposide and doxorubicin.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its potent anticancer activity, this compound has been shown to exhibit anti-inflammatory and antioxidant properties. 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide for lab experiments is its potent anticancer activity against a range of cancer cell lines. This makes it a valuable tool for researchers studying the mechanisms of cancer cell growth and proliferation. However, one limitation of 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide. One area of interest is the development of new synthetic routes for this compound that could improve its solubility and bioavailability. Another area of interest is the investigation of 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide's potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide and to identify any potential side effects or toxicity concerns.
Métodos De Síntesis
5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide can be synthesized using a multistep process that involves the reaction of 2-methoxybenzenesulfonyl chloride with quinoline-3-carbaldehyde in the presence of a base such as triethylamine. The resulting intermediate is then treated with 5-chloro-2-aminobenzenesulfonamide to yield 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in the field of oncology. Several studies have demonstrated that 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process that leads to programmed cell death.
Propiedades
Nombre del producto |
5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C16H13ClN2O3S |
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-22-15-7-6-12(17)9-16(15)23(20,21)19-13-8-11-4-2-3-5-14(11)18-10-13/h2-10,19H,1H3 |
Clave InChI |
YVBIXROGJRXBAE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)


![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)



